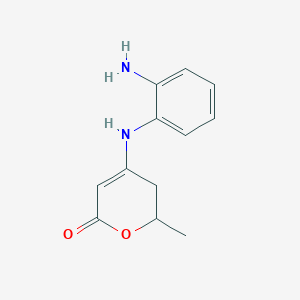
4-(2-Aminoanilino)-2-methyl-2,3-dihydropyran-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoanilino)-2-methyl-2,3-dihydropyran-6-one, also known as Crenolanib, is a small molecule inhibitor that targets the receptor tyrosine kinase FLT3. FLT3 is a protein that is commonly found in acute myeloid leukemia (AML) patients and is associated with a poor prognosis. Crenolanib has been shown to inhibit FLT3 activity and has been studied extensively for its potential use in the treatment of AML.
Mécanisme D'action
4-(2-Aminoanilino)-2-methyl-2,3-dihydropyran-6-one works by binding to the ATP-binding site of FLT3 and inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. Inhibition of FLT3 activity also leads to the induction of apoptosis in FLT3-positive AML cells.
Biochemical and Physiological Effects:
4-(2-Aminoanilino)-2-methyl-2,3-dihydropyran-6-one has been shown to have a selective inhibitory effect on FLT3 activity, with minimal effects on other receptor tyrosine kinases. This selectivity is important in reducing potential side effects and improving the safety profile of the drug. 4-(2-Aminoanilino)-2-methyl-2,3-dihydropyran-6-one has also been shown to induce apoptosis in FLT3-positive AML cells, which is important in reducing tumor burden and improving patient outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Aminoanilino)-2-methyl-2,3-dihydropyran-6-one has several advantages for use in lab experiments, including its selectivity for FLT3 and its ability to induce apoptosis in FLT3-positive AML cells. However, one limitation of 4-(2-Aminoanilino)-2-methyl-2,3-dihydropyran-6-one is its potential for off-target effects, which can lead to unintended side effects in lab experiments.
Orientations Futures
There are several potential future directions for the study of 4-(2-Aminoanilino)-2-methyl-2,3-dihydropyran-6-one. One direction is the development of combination therapies that target multiple signaling pathways in AML. Another direction is the investigation of 4-(2-Aminoanilino)-2-methyl-2,3-dihydropyran-6-one in other FLT3-positive malignancies, such as acute lymphoblastic leukemia and myeloproliferative neoplasms. Additionally, the use of 4-(2-Aminoanilino)-2-methyl-2,3-dihydropyran-6-one as a maintenance therapy in AML patients following chemotherapy is an area of active research.
Méthodes De Synthèse
The synthesis of 4-(2-Aminoanilino)-2-methyl-2,3-dihydropyran-6-one involves several steps, including the condensation of 5-methyl-2-pyrazinecarboxylic acid with 2-aminobenzonitrile to form 2-(5-methyl-2-pyrazinyl)benzonitrile. This intermediate is then reacted with 2,3-dihydropyran-4-one in the presence of a base to form 4-(2-Aminoanilino)-2-methyl-2,3-dihydropyran-6-one.
Applications De Recherche Scientifique
4-(2-Aminoanilino)-2-methyl-2,3-dihydropyran-6-one has been extensively studied for its potential use in the treatment of AML. In preclinical studies, 4-(2-Aminoanilino)-2-methyl-2,3-dihydropyran-6-one has been shown to inhibit FLT3 activity and induce apoptosis in FLT3-positive AML cells. Clinical studies have also shown promising results, with 4-(2-Aminoanilino)-2-methyl-2,3-dihydropyran-6-one demonstrating significant activity in patients with relapsed or refractory FLT3-mutated AML.
Propriétés
Numéro CAS |
79062-23-0 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
4-(2-aminoanilino)-2-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H14N2O2/c1-8-6-9(7-12(15)16-8)14-11-5-3-2-4-10(11)13/h2-5,7-8,14H,6,13H2,1H3 |
Clé InChI |
OGANDQBYBDXYGY-UHFFFAOYSA-N |
SMILES |
CC1CC(=CC(=O)O1)NC2=CC=CC=C2N |
SMILES canonique |
CC1CC(=CC(=O)O1)NC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289437.png)
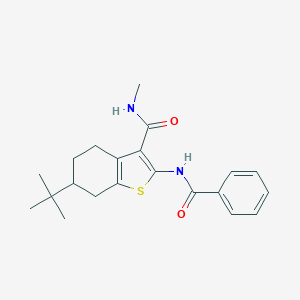
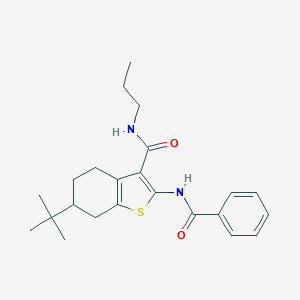
![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)
![6-tert-butyl-N-ethyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289442.png)
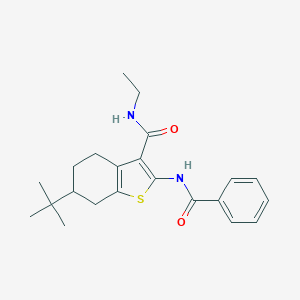
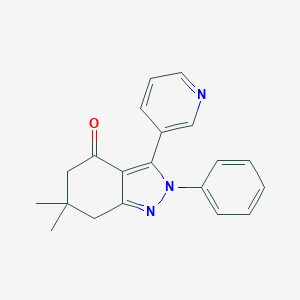
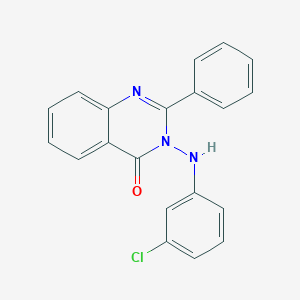

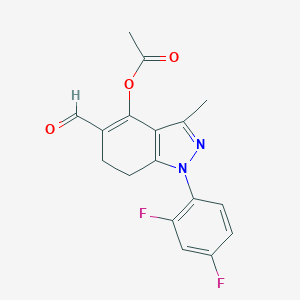
![4-chloro-1-(2,4-difluorophenyl)-3-methyl-6,7-dihydro-1H-indazole-5-carbaldehyde [3,5-bis(trifluoromethyl)phenyl]hydrazone](/img/structure/B289452.png)
![2-[3,3-bis(2-hydroxyethylamino)-2-nitroprop-2-enylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289453.png)
![N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutamine](/img/structure/B289455.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine](/img/structure/B289456.png)